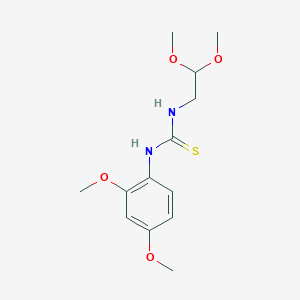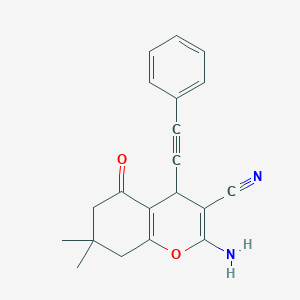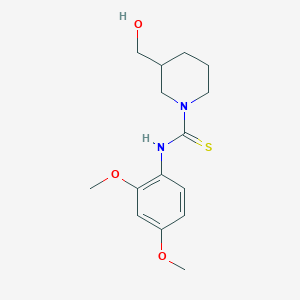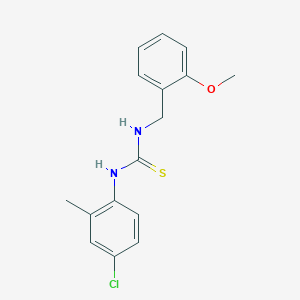![molecular formula C22H21N3O2S B215845 1-Acetyl-2,2-dimethyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinoline](/img/structure/B215845.png)
1-Acetyl-2,2-dimethyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-2,2-dimethyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinoline is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-2,2-dimethyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinoline involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-Acetyl-2,2-dimethyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinoline has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt the cell cycle. It also has anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Acetyl-2,2-dimethyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinoline in lab experiments is its potent anticancer activity. It has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 1-Acetyl-2,2-dimethyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinoline. One direction is to investigate its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to study its mechanism of action in more detail to identify other signaling pathways that it may target. Additionally, further research is needed to optimize the synthesis method of this compound to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 1-Acetyl-2,2-dimethyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinoline involves the reaction of 2,2-dimethyl-1,2-dihydroquinoline-1-acetic acid with thionyl chloride, followed by the reaction with 5-phenyl-1,3,4-oxadiazole-2-thiol in the presence of potassium carbonate. The resulting product is then acetylated using acetic anhydride and triethylamine to obtain the final compound.
Aplicaciones Científicas De Investigación
1-Acetyl-2,2-dimethyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinoline has been studied for its potential use in various scientific research applications. One of the most notable applications is in the field of cancer research. This compound has been shown to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It works by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
Propiedades
Nombre del producto |
1-Acetyl-2,2-dimethyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinoline |
|---|---|
Fórmula molecular |
C22H21N3O2S |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
1-[2,2-dimethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]quinolin-1-yl]ethanone |
InChI |
InChI=1S/C22H21N3O2S/c1-15(26)25-19-12-8-7-11-18(19)17(13-22(25,2)3)14-28-21-24-23-20(27-21)16-9-5-4-6-10-16/h4-13H,14H2,1-3H3 |
Clave InChI |
WRVFJJZKQPOPJF-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2C(=CC1(C)C)CSC3=NN=C(O3)C4=CC=CC=C4 |
SMILES canónico |
CC(=O)N1C2=CC=CC=C2C(=CC1(C)C)CSC3=NN=C(O3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215762.png)


![Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate](/img/structure/B215768.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B215770.png)




![N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)

![6-Amino-3-ethyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215783.png)

![Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215785.png)